N,N,5-Trimethylfurfurylamine

Description

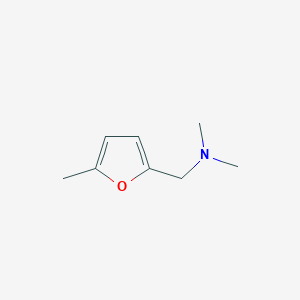

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(5-methylfuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-4-5-8(10-7)6-9(2)3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYULRWBZWXMBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162850 | |

| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14496-35-6 | |

| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,5-Trimethylfurfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N,5-Trimethylfurfurylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of N,N,5-Trimethylfurfurylamine. Due to the limited availability of experimental data for this specific compound, this guide combines reported data for closely related compounds with predicted spectroscopic information to offer a thorough profile for research and development purposes.

Chemical Properties and Structure

N,N,5-Trimethylfurfurylamine is a tertiary amine featuring a furan ring, a common scaffold in medicinal chemistry. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | Chem-Impex[1] |

| Molecular Weight | 139.20 g/mol | Chem-Impex[1] |

| CAS Number | 14496-35-6 | Chem-Impex[1] |

| Appearance | Light yellow to amber to dark green clear liquid | Tokyo Chemical Industry Co., Ltd.[2] |

| Boiling Point | 164 °C | Chem-Impex[1] |

| Density | 0.93 g/mL | Chem-Impex[1] |

| Refractive Index | 1.46 | Chem-Impex[1] |

| Purity | ≥ 98% (GC) | Chem-Impex[1] |

| Synonyms | 2-(Dimethylaminomethyl)-5-methylfuran | Tokyo Chemical Industry Co., Ltd.[2] |

Chemical Structure

The structure of N,N,5-Trimethylfurfurylamine consists of a furan ring substituted with a methyl group at the 5-position and a dimethylaminomethyl group at the 2-position.

Experimental Protocols

Proposed Synthesis via Reductive Amination

A plausible and efficient method for the synthesis of N,N,5-Trimethylfurfurylamine is the reductive amination of 5-methylfurfural with dimethylamine using a mild reducing agent such as sodium triacetoxyborohydride[3].

Reaction Scheme:

5-Methylfurfural + Dimethylamine --(Sodium Triacetoxyborohydride)--> N,N,5-Trimethylfurfurylamine

Materials:

-

5-Methylfurfural

-

Dimethylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or Ethyl acetate for extraction

Procedure:

-

To a solution of 5-methylfurfural (1.0 eq) in 1,2-dichloroethane (DCE), add dimethylamine hydrochloride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Proposed Purification Protocol

Purification of the crude N,N,5-Trimethylfurfurylamine can be achieved through column chromatography followed by distillation.

Column Chromatography:

-

Stationary Phase: Silica gel or alumina. For basic amines, treating the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1%) can prevent streaking and improve separation[4].

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a suitable starting point. The polarity can be adjusted based on TLC analysis.

Distillation:

-

For further purification, the product obtained after column chromatography can be distilled under reduced pressure. Given the boiling point of 164 °C at atmospheric pressure, vacuum distillation will help to prevent thermal decomposition[5].

Predicted Spectroscopic Data

As experimental spectroscopic data for N,N,5-Trimethylfurfurylamine is not publicly available, the following data has been generated using online prediction tools. This data should be used for reference and confirmed by experimental analysis.

| Predicted Spectroscopic Data | |

| ¹H NMR (Predicted) | Chemical Shift (ppm) |

| ~6.0-6.2 | |

| ~5.9-6.1 | |

| ~3.4-3.6 | |

| ~2.2-2.4 | |

| ~2.2-2.3 | |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| ~150-155 | |

| ~148-152 | |

| ~105-110 | |

| ~105-110 | |

| ~55-60 | |

| ~45-50 | |

| ~10-15 | |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) |

| ~2950-2800 | |

| ~1500-1600 | |

| ~1000-1300 | |

| ~1000-1250 | |

| Mass Spectrometry (Predicted) | m/z |

| 139 | |

| 124 | |

| 96 |

Note: Predicted spectra were generated using online resources and are intended for estimation purposes only.[6][7][8][9][10][11][12][13]

Biological Activity and Signaling Pathways (Hypothetical)

There is no specific data available on the biological activity or the signaling pathways directly involving N,N,5-Trimethylfurfurylamine. However, based on the known activities of structurally related furan and furfurylamine derivatives, some potential biological activities can be hypothesized.

Potential Biological Activities

Furan-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[14][15]. The presence of the tertiary amine in N,N,5-Trimethylfurfurylamine may also contribute to its biological profile, as many biologically active compounds are amines.

-

Antimicrobial Activity: Derivatives of furfurylamine have been investigated for their antimicrobial properties[16][17][18]. The lipophilicity and basicity of N,N,5-Trimethylfurfurylamine could facilitate its interaction with microbial cell membranes, suggesting potential antibacterial or antifungal activity.

-

Anticancer Activity: Many furan derivatives have been studied for their potential as anticancer agents. The specific substitution pattern on the furan ring can influence cytotoxicity towards cancer cell lines.

-

Central Nervous System (CNS) Activity: The tertiary amine moiety is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, N,N,5-Trimethylfurfurylamine could potentially interact with neurotransmitter systems.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data, a hypothetical workflow for investigating the biological activity of N,N,5-Trimethylfurfurylamine is presented below. This workflow outlines the logical steps from initial screening to identifying potential signaling pathway involvement.

Conclusion

N,N,5-Trimethylfurfurylamine is a readily synthesizable tertiary amine with a furan core. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of related compounds and predictive modeling. The proposed synthesis and purification protocols offer a practical starting point for its preparation. The hypothesized biological activities, based on the known pharmacology of the furan and furfurylamine scaffolds, suggest that N,N,5-Trimethylfurfurylamine could be a valuable molecule for further investigation in drug discovery and development. It is imperative that the predicted data presented herein is validated through rigorous experimental work.

References

- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. biotage.com [biotage.com]

- 5. benchchem.com [benchchem.com]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IR spectra prediction [cheminfo.org]

- 8. Prefix-Tree Decoding for Predicting Mass Spectra from Molecules [arxiv.org]

- 9. CASPRE [caspre.ca]

- 10. Visualizer loader [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

- 12. Predict 1H NMR spectra [cheminfo.org]

- 13. Predict 13C NMR spectra [cheminfo.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. chemrevlett.com [chemrevlett.com]

Synthesis of 2-(Dimethylaminomethyl)-5-methylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-(Dimethylaminomethyl)-5-methylfuran, a valuable building block in pharmaceutical and materials science. The document details the core synthetic strategies, provides comprehensive experimental protocols, and presents quantitative data to facilitate laboratory application.

Introduction

2-(Dimethylaminomethyl)-5-methylfuran is a substituted furan derivative of significant interest due to its utility as a chemical intermediate. Its structural motif is found in various pharmacologically active compounds and serves as a versatile scaffold for further chemical modifications. The primary and most efficient method for its synthesis is the Mannich reaction, which involves the aminoalkylation of 2-methylfuran. An alternative, though less direct, pathway involves the reductive amination of 5-methylfurfural. This guide will explore both methodologies, with a focus on practical implementation.

Primary Synthesis Pathway: The Mannich Reaction

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of furan chemistry, the furan ring acts as an electron-rich aromatic system, capable of electrophilic substitution. The reaction of 2-methylfuran with formaldehyde and dimethylamine, typically in an acidic medium, provides a direct and high-yielding route to 2-(Dimethylaminomethyl)-5-methylfuran.[1]

Reaction Mechanism and Workflow

The reaction proceeds through the formation of an electrophilic dimethylaminomethyl cation (Eschenmoser's salt precursor) from the reaction of dimethylamine and formaldehyde. The electron-rich furan ring of 2-methylfuran then acts as a nucleophile, attacking the iminium cation to form the desired product. The reaction is typically carried out in glacial acetic acid, which serves as both a solvent and a catalyst.

References

Spectroscopic Analysis of N,N,5-Trimethylfurfurylamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for N,N,5-Trimethylfurfurylamine, a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

Chemical Name: N,N,5-Trimethylfurfurylamine

-

Synonym: 2-((Dimethylamino)methyl)-5-methylfuran[2][3][4][5][6]

-

Molecular Formula: C₈H₁₃NO[2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N,N,5-Trimethylfurfurylamine. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.05 | d | 1H | H3 (Furan ring) |

| ~5.85 | d | 1H | H4 (Furan ring) |

| ~3.40 | s | 2H | -CH₂- (methylene) |

| ~2.25 | s | 3H | 5-CH₃ (furan ring methyl) |

| ~2.20 | s | 6H | N(CH₃)₂ (dimethylamino) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 (furan ring, substituted) |

| ~150 | C5 (furan ring, substituted) |

| ~108 | C3 (furan ring) |

| ~106 | C4 (furan ring) |

| ~55 | -CH₂- (methylene) |

| ~45 | N(CH₃)₂ (dimethylamino) |

| ~13 | 5-CH₃ (furan ring methyl) |

Predicted IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2800 | Strong | C-H stretching (alkane) |

| ~2780 | Medium | C-H stretching (N-CH₃) |

| ~1570 | Medium | C=C stretching (furan ring) |

| ~1380 | Medium | C-H bending (CH₃) |

| 1220-1020 | Strong | C-N stretching (aliphatic amine)[7] |

| ~1020 | Medium | C-O-C stretching (furan ring) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 139 | High | [M]⁺ (Molecular ion) |

| 124 | Medium | [M - CH₃]⁺ |

| 96 | Medium | [M - N(CH₃)₂]⁺ |

| 81 | High | [C₅H₄O-CH₂]⁺ (tropylium-like) |

| 58 | Very High | [CH₂=N(CH₃)₂]⁺ (base peak) |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample such as N,N,5-Trimethylfurfurylamine. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N,5-Trimethylfurfurylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (D1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons to be observed reliably.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Film): Place one to two drops of neat N,N,5-Trimethylfurfurylamine between two salt plates (e.g., NaCl or KBr) that are transparent to IR radiation. Gently press the plates together to form a thin liquid film.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like N,N,5-Trimethylfurfurylamine, direct injection via a heated probe or gas chromatography (GC-MS) are suitable methods.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate positively charged ions (cations) and fragment ions.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The relative abundance of the fragment ions provides clues about the stability of different parts of the molecule.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of N,N,5-Trimethylfurfurylamine.

Predicted Mass Spectrometry Fragmentation of N,N,5-Trimethylfurfurylamine

Caption: Predicted EI-MS fragmentation of N,N,5-Trimethylfurfurylamine.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. N,N,5-Trimethylfurfurylamine | 14496-35-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. N,N,5-Trimethylfurfurylamine | 14496-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to N,N-dimethyl-5-methylfurfurylamine (CAS 14496-35-6)

Disclaimer: Publicly available information on the specific biological activities, signaling pathways, and detailed toxicological profile of N,N-dimethyl-5-methylfurfurylamine (CAS 14496-35-6) is limited. This guide provides a summary of available data on its chemical properties, synthesis, and general hazards based on related compounds. Researchers and drug development professionals should exercise caution and conduct thorough internal safety and activity assessments before use.

Chemical Properties and Identifiers

N,N-dimethyl-5-methylfurfurylamine is a furan derivative with the following identifiers and properties.

| Property | Value | Reference |

| CAS Number | 14496-35-6 | [1] |

| Molecular Formula | C₈H₁₃NO | [1] |

| Molecular Weight | 139.19 g/mol | [1] |

| Boiling Point | 62-63 °C at 13 mmHg | [1] |

| Density | 0.917 g/mL | [1] |

| Synonyms | 2-(Dimethylaminomethyl)-5-methylfuran, N,N,5-Trimethylfurfurylamine | [1] |

Synthesis

The synthesis of N,N-dimethyl-5-methylfurfurylamine has been reported in the scientific literature. A common method involves the Mannich reaction.

Experimental Protocol: Mannich Reaction

A detailed, step-by-step protocol for the synthesis of N,N-dimethyl-5-methylfurfurylamine is described in Organic Syntheses. The general approach involves the reaction of 2-methylfuran with formaldehyde and dimethylamine.[1]

Raw Materials: [1]

-

2-Methylfuran

-

Formaldehyde

-

Dimethylamine

-

Potassium hydroxide

-

Diethyl ether

-

Acetic acid

-

Sodium hydroxide

A generalized workflow for this type of synthesis is outlined below.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of N,N-dimethyl-5-methylfurfurylamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or the signaling pathways associated with N,N-dimethyl-5-methylfurfurylamine. However, the furan moiety is present in various biologically active compounds, exhibiting a range of activities including anticancer and antibacterial properties. The biological effects of this specific compound would require dedicated screening and mechanistic studies.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like N,N-dimethyl-5-methylfurfurylamine.

Hazards and Safety Information

Potential Hazards (Inferred from Related Compounds)

| Hazard Category | Potential Hazard |

| Flammability | May be a flammable liquid and vapor. |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Handling and Storage

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

The logical relationship for handling chemical hazards is depicted in the following diagram.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of N,N,5-Trimethylfurfurylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,5-Trimethylfurfurylamine, a substituted furan derivative, is a versatile intermediate in organic synthesis with potential applications in the development of pharmaceuticals and agrochemicals. Its unique structural combination of a furan ring and a tertiary amine functional group imparts specific reactivity and physical properties. This guide provides a comprehensive overview of the known physical and chemical characteristics of N,N,5-Trimethylfurfurylamine, including detailed experimental protocols for their determination. A logical workflow for its synthesis via reductive amination is also presented.

Physical and Chemical Properties

N,N,5-Trimethylfurfurylamine is a light yellow to amber or dark green clear liquid at room temperature.[1][2] It is characterized by its furan ring, which enhances its reactivity, and a tertiary amine group that allows it to serve as a building block in the synthesis of more complex molecules.[2] This compound is known to be air-sensitive and should be stored under an inert gas atmosphere.[1]

Quantitative Data Summary

The key physical and chemical properties of N,N,5-Trimethylfurfurylamine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO | [3][4] |

| Molecular Weight | 139.20 g/mol | [1] |

| CAS Number | 14496-35-6 | [1][2][3][4][5] |

| Boiling Point | 164 °C (at 760 mmHg) | [1][2][3] |

| 62-63 °C (at 13 mmHg) | [6][7] | |

| Density | 0.93 g/cm³ (at 20 °C) | [1][2] |

| Refractive Index (n²⁰D) | 1.46 | [1][2] |

| Flash Point | 49 °C | [1] |

| Purity | >98.0% (by GC) | [1][5] |

Experimental Protocols

The following sections detail the methodologies for the determination of key physical and chemical properties of N,N,5-Trimethylfurfurylamine.

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point of N,N,5-Trimethylfurfurylamine using a Thiele tube apparatus, a method suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Attach a small test tube containing approximately 0.5 mL of N,N,5-Trimethylfurfurylamine to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, sealed end up, into the small test tube.

-

Position the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow stream of bubbles will initially emerge as the air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.

-

Record the ambient atmospheric pressure.

Measurement of Refractive Index

This protocol outlines the use of an Abbe refractometer to measure the refractive index of liquid N,N,5-Trimethylfurfurylamine.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20.0 ± 0.1 °C)

-

Dropper or pipette

-

Lint-free tissues

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index.

-

Turn on the light source of the refractometer.

-

Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a constant temperature of 20.0 °C.

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.

-

Using a clean dropper, place 2-3 drops of N,N,5-Trimethylfurfurylamine onto the surface of the refracting prism.

-

Close the prism assembly securely.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a colored fringe is observed at the boundary, adjust the chromaticity screw to eliminate it.

-

Clean the prisms thoroughly after the measurement.

Purity Assessment by Gas Chromatography (GC)

This protocol describes a general method for assessing the purity of N,N,5-Trimethylfurfurylamine using a gas chromatograph with a flame ionization detector (FID).

Apparatus:

-

Gas chromatograph equipped with an FID

-

Capillary column suitable for amine analysis (e.g., a deactivated polar or mid-polar column)

-

Autosampler or manual syringe

-

Data acquisition system

-

High-purity helium or nitrogen as carrier gas

-

High-purity hydrogen and air for the FID

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Sample Preparation: Prepare a dilute solution of N,N,5-Trimethylfurfurylamine (e.g., 1 mg/mL) in a suitable solvent.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (typically 1-2 mL/min).

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Analysis:

Structural Confirmation by Spectroscopy

2.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in N,N,5-Trimethylfurfurylamine.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of N,N,5-Trimethylfurfurylamine directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[2][3]

Expected Absorptions:

-

C-H stretching (furan ring and methyl groups): ~2800-3000 cm⁻¹

-

C=C stretching (furan ring): ~1500-1600 cm⁻¹

-

C-O-C stretching (furan ring): ~1000-1200 cm⁻¹

-

C-N stretching (amine): ~1000-1200 cm⁻¹

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of N,N,5-Trimethylfurfurylamine.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Dissolve 5-10 mg of N,N,5-Trimethylfurfurylamine in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[4][15][16]

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

-

Singlet for the 5-methyl group protons: ~2.2-2.4 ppm

-

Singlet for the N,N-dimethyl group protons: ~2.1-2.3 ppm

-

Singlet for the methylene protons (-CH₂-N): ~3.4-3.6 ppm

-

Doublet for the furan ring proton at position 3: ~5.8-6.0 ppm

-

Doublet for the furan ring proton at position 4: ~6.0-6.2 ppm

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

-

5-methyl carbon: ~13-15 ppm

-

N,N-dimethyl carbons: ~44-46 ppm

-

Methylene carbon (-CH₂-N): ~55-57 ppm

-

Furan ring carbons: ~105-155 ppm

Chemical Reactivity and Synthesis

The furan ring in N,N,5-Trimethylfurfurylamine is susceptible to electrophilic substitution and can undergo reactions such as hydrogenation. The tertiary amine functionality provides a site for quaternization and other reactions typical of amines.

Synthesis Workflow

N,N,5-Trimethylfurfurylamine can be synthesized via the reductive amination of 5-methylfurfural with dimethylamine. This process typically involves the formation of an intermediate iminium ion, which is then reduced to the final amine product.

Biological Activity and Metabolism

There is currently limited specific information available in the public domain regarding the biological activity or signaling pathways of N,N,5-Trimethylfurfurylamine. However, it is known that furan-containing compounds can undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes.[1][5] This process can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which have the potential to interact with cellular macromolecules.[1][5] The general metabolism of furan compounds often involves oxidation of the furan ring.[17][18]

Safety and Handling

N,N,5-Trimethylfurfurylamine is a flammable liquid and vapor.[1][5] It is also reported to cause skin and eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

N,N,5-Trimethylfurfurylamine is a furan derivative with well-defined physical properties and predictable reactivity based on its functional groups. The experimental protocols provided in this guide offer a framework for the characterization and quality control of this compound in a research and development setting. While specific biological data is scarce, understanding the general metabolic pathways of furan-containing compounds is crucial for any future applications in drug development. Further research into its specific chemical reactions and biological effects will be valuable in expanding its utility.

References

- 1. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. faculty.weber.edu [faculty.weber.edu]

- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. azolifesciences.com [azolifesciences.com]

- 17. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

N,N,5-Trimethylfurfurylamine: A Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N,5-Trimethylfurfurylamine, also known as 2-(dimethylaminomethyl)-5-methylfuran, is a versatile heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, comprising a furan ring, a tertiary amine, and a methyl group, make it a valuable synthon for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N,N,5-Trimethylfurfurylamine, with a focus on its role as a key intermediate in the development of therapeutic agents and crop protection chemicals.

Physicochemical Properties

N,N,5-Trimethylfurfurylamine is a liquid at room temperature with a boiling point of 164 °C. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO | [1] |

| Molecular Weight | 139.20 g/mol | [1] |

| CAS Number | 14496-35-6 | [1] |

| Appearance | Light yellow to amber to dark green clear liquid | [1] |

| Boiling Point | 164 °C | [1] |

| Purity | >98.0% (GC) | [1] |

Synthesis of N,N,5-Trimethylfurfurylamine

The synthesis of N,N,5-Trimethylfurfurylamine can be achieved through several synthetic routes. Two prominent methods are reductive amination of 5-methylfurfural and the Eschweiler-Clarke reaction of 5-methylfurfurylamine.

Reductive Amination of 5-Methylfurfural

A common and efficient method for the synthesis of N,N,5-Trimethylfurfurylamine is the reductive amination of 5-methylfurfural with dimethylamine. This reaction typically proceeds via the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often employed for this transformation.[2][3]

Experimental Protocol: Reductive Amination

To a solution of 5-methylfurfural (1.0 eq) and dimethylamine (2.0 eq, as a solution in THF or as a gas) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[4] The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to afford N,N,5-Trimethylfurfurylamine.

Eschweiler-Clarke Reaction

Alternatively, N,N,5-Trimethylfurfurylamine can be synthesized from 5-methylfurfurylamine via the Eschweiler-Clarke reaction. This reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[5][6][7]

Experimental Protocol: Eschweiler-Clarke Reaction

A mixture of 5-methylfurfurylamine (1.0 eq), aqueous formaldehyde (excess, e.g., 3-4 eq), and formic acid (excess, e.g., 3-4 eq) is heated at reflux for several hours.[8] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and made basic by the addition of a concentrated aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent, such as diethyl ether or dichloromethane. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N,N,5-Trimethylfurfurylamine, which can be further purified by distillation.

Spectroscopic Data

The structural characterization of N,N,5-Trimethylfurfurylamine is confirmed by various spectroscopic techniques.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | d | 1H | H-3 (furan) | |

| ~5.9 | d | 1H | H-4 (furan) | |

| ~3.4 | s | 2H | -CH₂-N | |

| ~2.2 | s | 6H | -N(CH₃)₂ | |

| ~2.2 | s | 3H | -CH₃ (furan) |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| ~155 | C-5 (furan) | |

| ~150 | C-2 (furan) | |

| ~108 | C-3 (furan) | |

| ~106 | C-4 (furan) | |

| ~55 | -CH₂-N | |

| ~45 | -N(CH₃)₂ | |

| ~13 | -CH₃ (furan) |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Assignment |

| ~2970-2800 | C-H stretching (alkane) | |

| ~2780 | C-H stretching (N-CH₃) | |

| ~1580, 1500 | C=C stretching (furan ring) | |

| ~1020 | C-O-C stretching (furan ring) |

| Mass Spectrometry (Predicted) | m/z | Assignment |

| 139 | [M]⁺ (Molecular Ion) | |

| 124 | [M - CH₃]⁺ | |

| 96 | [M - N(CH₃)₂]⁺ | |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Applications as a Heterocyclic Building Block

N,N,5-Trimethylfurfurylamine serves as a crucial intermediate in the synthesis of various high-value chemicals.

Pharmaceutical Applications

The most notable application of N,N,5-Trimethylfurfurylamine is as a key precursor in the synthesis of Ranitidine , a widely used H₂ histamine receptor antagonist for the treatment of peptic ulcers.[9] The furan ring and the dimethylaminomethyl side chain of N,N,5-Trimethylfurfurylamine form a significant portion of the final drug molecule.

Beyond its role in Ranitidine, the furan scaffold present in N,N,5-Trimethylfurfurylamine is a common motif in many biologically active compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[9][10][11][12] The presence of the tertiary amine in N,N,5-Trimethylfurfurylamine provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery programs.

Agrochemical Applications

The structural motifs found in N,N,5-Trimethylfurfurylamine are also relevant in the design of new agrochemicals. The furan ring is present in some natural and synthetic pesticides. The tertiary amine functionality can influence the physicochemical properties of a molecule, such as its solubility and transport within a plant, which are important considerations in the development of effective crop protection agents. While specific examples of agrochemicals derived directly from N,N,5-Trimethylfurfurylamine are not widely reported in public literature, its potential as a building block in this sector remains an area of interest for synthetic chemists.

Biological Activity of Furan Derivatives

Furan-containing compounds exhibit a broad spectrum of biological activities, which can be attributed to the unique electronic and structural properties of the furan ring. The incorporation of a dimethylaminomethyl group, as seen in N,N,5-Trimethylfurfurylamine, can further modulate the biological profile of these molecules.

-

Antimicrobial Activity: Many furan derivatives have demonstrated potent activity against a range of bacteria and fungi. The furan ring can participate in various interactions with biological targets, and the presence of the amino side chain can enhance the molecule's ability to penetrate cell membranes.[9][10][11]

-

Anti-inflammatory Activity: Certain furan derivatives have been shown to possess anti-inflammatory properties. The mechanism of action can vary, but may involve the inhibition of inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response.[9][10]

-

Anticancer Activity: The furan nucleus is a scaffold found in several natural and synthetic compounds with cytotoxic activity against cancer cell lines. The specific substitution pattern on the furan ring plays a crucial role in determining the potency and selectivity of these compounds.[13][14][15]

Conclusion

N,N,5-Trimethylfurfurylamine is a valuable and versatile heterocyclic building block with established importance in the pharmaceutical industry, particularly as a key intermediate in the synthesis of ranitidine. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the development of a wide range of more complex molecules. The known biological activities of furan derivatives further highlight the potential of N,N,5-Trimethylfurfurylamine as a scaffold for the discovery of new therapeutic agents and agrochemicals. Further research into the synthesis of novel derivatives and the exploration of their biological properties is warranted to fully exploit the potential of this important heterocyclic compound.

References

- 1. N,N,5-Trimethylfurfurylamine | 14496-35-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 3. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 8. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. ijabbr.com [ijabbr.com]

- 13. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. updatepublishing.com [updatepublishing.com]

The Genesis of a Versatile Furan Derivative: A Technical Guide to the Discovery and Historical Synthesis of N,N,5-Trimethylfurfurylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,5-Trimethylfurfurylamine, a substituted furan derivative, holds potential as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a furan ring, a dimethylaminomethyl group, and a methyl group at the 5-position, imparts unique reactivity and biological activity. This technical guide provides a comprehensive overview of the historical synthesis of N,N,5-Trimethylfurfurylamine, detailing the likely synthetic methodologies based on established chemical transformations of furan compounds. While a definitive "discovery" paper for this specific molecule is not readily apparent in historical literature, its synthesis logically follows from well-established reactions of furan aldehydes. This document outlines a probable synthetic pathway, provides detailed experimental protocols, and summarizes key quantitative data. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known effects of structurally related compounds.

Historical Context and Discovery

The discovery of N,N,5-Trimethylfurfurylamine is not marked by a singular, seminal publication. Instead, its emergence is intertwined with the broader exploration of furan chemistry, particularly the derivatization of furfural and its homologues. Furfural, readily available from biomass, has long been a key starting material for a vast array of furan-containing compounds. The synthesis of furfurylamines, in general, has been a subject of interest for their applications as intermediates in pharmaceuticals, agrochemicals, and polymers.

The development of the H2-receptor antagonist Ranitidine (Zantac) in the late 1970s spurred significant interest in the synthesis of functionalized furans, particularly those bearing a dimethylaminomethyl group. A key intermediate in the synthesis of Ranitidine is 5-[(dimethylamino)methyl]-2-furanmethanol. Patented methods for this intermediate's synthesis, such as the Mannich reaction with 2-furanmethanol or the reductive amination of 5-hydroxymethylfurfural, laid the groundwork for the synthesis of other dimethylaminomethyl-substituted furans.

Given this context, the first synthesis of N,N,5-Trimethylfurfurylamine likely occurred as a logical extension of these established methodologies, utilizing 5-methylfurfural as the starting material. The compound is now commercially available, indicating its utility as a building block in organic synthesis.

The Synthetic Pathway: Reductive Amination

The most probable and industrially scalable method for the synthesis of N,N,5-Trimethylfurfurylamine is the reductive amination of 5-methylfurfural. This reaction proceeds in two key steps: the formation of an iminium ion intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of 5-Methylfurfural

This protocol is a representative procedure based on general methods for the reductive amination of furfural derivatives.

Materials:

-

5-Methylfurfural

-

Dimethylamine (40% solution in water or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 5-methylfurfural (1.0 eq) in 1,2-dichloroethane, add dimethylamine (1.2 eq) followed by acetic acid (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford N,N,5-Trimethylfurfurylamine.

Quantitative Data

While detailed experimental data for the synthesis of N,N,5-Trimethylfurfurylamine is not extensively published, the following table summarizes its known physical and chemical properties, primarily sourced from commercial suppliers.[1][2]

| Property | Value |

| Chemical Formula | C₈H₁₃NO |

| Molecular Weight | 139.20 g/mol |

| CAS Number | 14496-35-6 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 164-166 °C |

| Density | 0.94 g/mL at 25 °C |

| Purity (typical) | >98% |

Predicted Spectroscopic Data:

Based on the structure of N,N,5-Trimethylfurfurylamine and spectroscopic data of similar compounds, the following spectral characteristics can be anticipated. Note: This is predictive and should be confirmed with experimental data.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~6.0-6.2 (d, 1H, furan H), δ ~5.8-6.0 (d, 1H, furan H), δ ~3.4 (s, 2H, CH₂-N), δ ~2.3 (s, 6H, N(CH₃)₂), δ ~2.2 (s, 3H, furan-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~155 (furan C-O), δ ~150 (furan C-CH₃), δ ~108 (furan CH), δ ~106 (furan CH), δ ~58 (CH₂-N), δ ~45 (N(CH₃)₂), δ ~14 (furan-CH₃) |

| IR (neat) | ν ~2970-2800 (C-H stretch), ~1570 (C=C furan stretch), ~1150 (C-N stretch) cm⁻¹ |

| Mass Spec (EI) | m/z 139 (M⁺), 124 (M⁺ - CH₃), 94, 81, 58 ([CH₂=N(CH₃)₂]⁺) |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of N,N,5-Trimethylfurfurylamine are limited in publicly available literature. However, the activities of structurally related furan derivatives can provide insights into its potential pharmacological profile.

Furfurylamine and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects.[3] The dimethylaminomethyl moiety is a common feature in many biologically active compounds, including the aforementioned Ranitidine.

Given the structural similarities to other bioactive furans, it is plausible that N,N,5-Trimethylfurfurylamine could interact with various cellular targets. For instance, some furan derivatives have been shown to modulate inflammatory pathways. A hypothetical signaling pathway that could be influenced by a compound of this class is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of inflammation.

In this speculative model, N,N,5-Trimethylfurfurylamine could potentially inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is crucial to emphasize that this is a hypothetical mechanism and requires experimental validation.

Conclusion

N,N,5-Trimethylfurfurylamine is a furan derivative with a synthetic history rooted in the extensive exploration of furfural chemistry. While its specific discovery is not well-documented, its synthesis via the reductive amination of 5-methylfurfural is a logical and efficient approach. The compound's physicochemical properties make it a valuable intermediate in organic synthesis. Although its biological activities are not yet fully elucidated, the known pharmacology of related compounds suggests potential for this molecule in drug discovery and development, warranting further investigation into its mechanism of action and therapeutic applications. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this versatile furan derivative.

References

An In-depth Technical Guide on the Solubility and Stability of N,N,5-Trimethylfurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N,N,5-Trimethylfurfurylamine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon the established properties of structurally related molecules, such as tertiary amines and other furfurylamine derivatives, to provide a predictive assessment.

Introduction

N,N,5-Trimethylfurfurylamine, also known as 2-(Dimethylaminomethyl)-5-methylfuran, is a versatile heterocyclic amine with applications in pharmaceutical development, agricultural chemicals, and polymer chemistry.[1] Its utility as a synthetic building block is attributed to the reactivity of the furan ring and the nucleophilic nature of the tertiary amine.[1] A thorough understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and storage.

Chemical Structure:

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C8H13NO | [2] |

| Molecular Weight | 139.20 g/mol | [2] |

| Appearance | Light yellow to amber to dark green clear liquid | [2] |

| Boiling Point | 164 °C | [2] |

| Purity | ≥ 98% (GC) | [2] |

Solubility Profile

Quantitative solubility data for N,N,5-Trimethylfurfurylamine in common solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a tertiary amine with a substituted furan ring—and the general solubility principles of similar organic molecules, a qualitative solubility profile can be inferred.

General Solubility of Amines:

Lower aliphatic amines exhibit good solubility in water due to their ability to form hydrogen bonds.[3] However, as the carbon chain length and molecular weight increase, the hydrophobic character of the molecule dominates, leading to decreased water solubility.[3] Tertiary amines, lacking N-H bonds, cannot act as hydrogen bond donors but can act as acceptors.

Amines are generally soluble in a wide range of organic solvents, particularly polar organic solvents.[3]

Inferred Solubility of N,N,5-Trimethylfurfurylamine:

Given its molecular structure, N,N,5-Trimethylfurfurylamine is expected to be readily soluble in a variety of organic solvents. Its solubility in water is likely to be limited due to the presence of the hydrophobic furan ring and the overall hydrocarbon content.

Table 1: Predicted Qualitative Solubility of N,N,5-Trimethylfurfurylamine

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The tertiary amine can accept hydrogen bonds, but the hydrophobic furan ring and alkyl groups limit solubility. |

| Methanol, Ethanol | Soluble | The polar nature of the alcohol and the potential for hydrogen bonding with the amine nitrogen suggest good solubility. | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents is expected to effectively solvate the polar amine functional group. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Soluble to Sparingly Soluble | Solubility is expected to be moderate, with better solubility in less non-polar solvents like diethyl ether and toluene. |

Stability Profile

The stability of N,N,5-Trimethylfurfurylamine is a critical consideration for its handling, storage, and application. While detailed degradation kinetic studies are not widely available, information from suppliers and knowledge of the chemistry of furans and amines provide valuable insights.

Key Stability Considerations:

-

Air Sensitivity: N,N,5-Trimethylfurfurylamine is reported to be air-sensitive.[2][4] It is recommended to store the compound under an inert atmosphere, such as argon.[2][4] This sensitivity is likely due to the potential for oxidation of the furan ring or the tertiary amine. Amines can also react with atmospheric carbon dioxide.

-

Thermal Stability: The compound is described as having "favorable thermal and chemical stability".[1] However, like most organic molecules, it will likely decompose at elevated temperatures.

-

Light Sensitivity: While not explicitly stated, many organic compounds, particularly those with heterocyclic rings, can be sensitive to light. It is advisable to store N,N,5-Trimethylfurfurylamine in a cool, dark place.[2]

-

pH Stability: The stability of amines can be pH-dependent. In acidic conditions, the tertiary amine will be protonated, forming a more stable salt. In strongly basic or acidic conditions, degradation of the furan ring may occur, especially at elevated temperatures.

Potential Degradation Pathways:

While specific degradation products for N,N,5-Trimethylfurfurylamine have not been documented, potential degradation pathways can be postulated based on the chemistry of furans and amines:

-

Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various carbonyl compounds. The tertiary amine can also be oxidized.

-

Polymerization: Furan derivatives can be prone to polymerization, especially in the presence of acids or upon prolonged storage.

Table 2: Summary of Stability Information for N,N,5-Trimethylfurfurylamine

| Condition | Observation/Recommendation | Rationale |

| Air Exposure | Air sensitive; store under inert gas.[2][4] | Prevention of oxidation of the furan ring and/or tertiary amine. |

| Temperature | Favorable thermal stability; store in a cool place.[1][2] | Avoidance of thermal decomposition. |

| Light | Store in a dark place.[2] | Prevention of photolytic degradation. |

| pH | Likely more stable in neutral to slightly acidic conditions. | Protonation of the amine in acidic conditions can increase stability. |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of N,N,5-Trimethylfurfurylamine. These protocols are based on standard laboratory practices and can be adapted as needed.

4.1. Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for assessing the qualitative solubility of N,N,5-Trimethylfurfurylamine in various solvents.

Materials:

-

N,N,5-Trimethylfurfurylamine

-

A selection of solvents (e.g., water, methanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the desired solvent to a clean, dry test tube.

-

Add a small, measured amount of N,N,5-Trimethylfurfurylamine (e.g., 10 mg or 10 µL) to the solvent.

-

Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for any undissolved material.

-

If the compound dissolves completely, it is considered soluble at that concentration.

-

If the compound is not fully dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

Record the observations for each solvent.

4.2. Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

N,N,5-Trimethylfurfurylamine

-

Desired solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Add an excess amount of N,N,5-Trimethylfurfurylamine to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn sample to remove any suspended solid particles.

-

Dilute a known volume of the clear supernatant with an appropriate solvent.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of N,N,5-Trimethylfurfurylamine.

-

Calculate the solubility in units such as mg/mL or mol/L.

4.3. Protocol for Stability Assessment (Accelerated Stability Study)

This protocol outlines a forced degradation study to identify conditions that may lead to the degradation of N,N,5-Trimethylfurfurylamine and to identify potential degradation products.

Materials:

-

N,N,5-Trimethylfurfurylamine

-

Solutions for stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H2O2

-

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC or GC system with a mass spectrometer (MS) detector for analysis and identification of degradation products.

Procedure:

-

Prepare solutions of N,N,5-Trimethylfurfurylamine in the desired solvent system.

-

Expose the solutions to various stress conditions in separate, appropriately sealed containers:

-

Acidic/Basic Hydrolysis: Mix the compound solution with the acidic or basic solution and maintain at a controlled temperature (e.g., 60 °C).

-

Oxidation: Mix the compound solution with the hydrogen peroxide solution and keep at room temperature.

-

Thermal Stress: Store the compound solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the compound solution to a controlled light source as per ICH guidelines.

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Quench any ongoing reactions if necessary (e.g., neutralize acidic or basic samples).

-

Analyze the samples by HPLC-MS or GC-MS to quantify the remaining N,N,5-Trimethylfurfurylamine and to identify any degradation products.

-

Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Structural Isomers and Properties of C8H13NO

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H13NO represents a diverse landscape of structural isomers with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of key isomers, their physicochemical properties, synthesis, pharmacological activities, and associated signaling pathways. The information is curated to facilitate research and development efforts in this chemical space.

Overview of Key Structural Isomers

Several structural isomers of C8H13NO have been identified as possessing noteworthy biological activities. This guide will focus on five prominent examples: Tropinone, Tropenol, Octahydro-1H-cyclopenta[b]pyridin-4-one, N,N-diethyl-2-furamide, and 1-cyclohexyl-2-azetidinone. These compounds represent different structural classes, including bicyclic alkaloids, aromatic amides, and lactams, each with distinct chemical and pharmacological profiles.

Physicochemical Properties

A comparative summary of the key physicochemical properties of these isomers is presented in Table 1. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the molecules.

Table 1: Physicochemical Properties of C8H13NO Isomers

| Property | Tropinone | Tropenol | Octahydro-1H-cyclopenta[b]pyridin-4-one | N,N-diethyl-2-furamide | 1-cyclohexyl-2-azetidinone |

| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one[1] | (1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-1-ol[2] | Octahydro-1H-cyclopenta[b]pyridin-4-one | N,N-diethylfuran-2-carboxamide | 1-cyclohexylazetidin-2-one |

| Molecular Weight ( g/mol ) | 139.19[1][3][4][5] | 139.19[2] | 139.19 | 139.19 | 153.224 |

| Melting Point (°C) | 40-44[3][4][5] | Not available | Not available | Not available | Not available |

| Boiling Point (°C) | 113 (at reduced pressure)[3][4][5] | Not available | 83 (at 19 Torr)[6][7] | Not available | Not available |

| LogP | 0.3 | 0.8[2] | 1.8673 | Not available | Not available |

| pKa | Not available | Not available | 11.75 ± 0.20 (Predicted)[6][7] | Not available | Not available |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform[3][4][5] | Not available | Not available | Not available | Not available |

Synthesis and Experimental Protocols

The synthesis of these isomers involves diverse chemical strategies, reflecting their structural differences.

Tropinone

The classic synthesis of tropinone is the Robinson one-pot synthesis, which involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. This biomimetic approach is known for its efficiency.

Experimental Protocol: Robinson Synthesis of Tropinone

-

Reaction Setup: A mixture of succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid is prepared in an aqueous buffer solution.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The pH of the solution is maintained in a slightly acidic to neutral range.

-

Workup and Purification: After the reaction is complete, the mixture is made alkaline and extracted with an organic solvent (e.g., chloroform or ether). The organic extracts are then dried and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by crystallization.

Tropenol

Tropenol can be synthesized from tropinone via reduction.

Octahydro-1H-cyclopenta[b]pyridin-4-one

The synthesis of this scaffold can be achieved through cascade reactions, such as the aza-Piancatelli rearrangement followed by cycloaddition reactions, offering a stereoselective route to the core structure.[8]

N,N-diethyl-2-furamide

This compound can be synthesized by the acylation of diethylamine with 2-furoyl chloride.

Experimental Protocol: Synthesis of N,N-diethyl-2-furamide

-

Reaction Setup: Diethylamine is dissolved in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The solution is cooled in an ice bath.

-

Addition of Acyl Chloride: 2-furoyl chloride, dissolved in the same solvent, is added dropwise to the cooled diethylamine solution with continuous stirring.

-

Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and hydrochloride salt. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude N,N-diethyl-2-furamide can be purified by vacuum distillation or column chromatography.

1-cyclohexyl-2-azetidinone

The synthesis of 2-azetidinones, also known as β-lactams, can be achieved through various methods, with the Staudinger synthesis (ketene-imine cycloaddition) being a prominent approach.[9] This involves the reaction of a ketene with an imine. For 1-cyclohexyl-2-azetidinone, the imine would be derived from cyclohexylamine.

Pharmacological Properties and Signaling Pathways

The structural diversity of C8H13NO isomers leads to a range of pharmacological activities.

Tropinone and Tropenol: Muscarinic Acetylcholine Receptor Antagonists

Tropinone and its derivatives are known to interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[10][11][12] As antagonists, they block the binding of the endogenous neurotransmitter acetylcholine, leading to anticholinergic effects.

The signaling pathway for muscarinic acetylcholine receptor antagonists involves the blockade of G-protein activation. There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase. By blocking these receptors, antagonists prevent the downstream signaling cascades.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to assess the cholinergic activity of compounds is to measure their ability to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.

-

Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding ATCI and DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Potential Pharmacological Activities of Other Isomers

-

Octahydro-1H-cyclopenta[b]pyridin-4-one: The structural similarity of this class of compounds to GABA analogues suggests potential activity on GABA receptors.[13]

-

N,N-diethyl-2-furamide: Furan-containing compounds exhibit a wide range of biological activities, and their amide derivatives have been explored for various therapeutic applications.

-

1-cyclohexyl-2-azetidinone: The β-lactam ring is a key pharmacophore in many antibiotics. Azetidinones are also investigated for other activities, including as cholesterol absorption inhibitors and for their antidiabetic properties.

Visualizations

Diagram 1: Muscarinic Acetylcholine Receptor Antagonist Signaling Pathway

References

- 1. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tropenol | C8H13NO | CID 53629842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. Construction of Octahydro-4H-cyclopenta[b]pyridin-6-one Skeletons using Pot, Atom, and Step Economy (PASE) Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. Buy N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide (EVT-13867840) | 42013-31-0 [evitachem.com]

Methodological & Application

Application Notes and Protocols: The Role of N,N,5-Trimethylfurfurylamine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N,N,5-Trimethylfurfurylamine as a versatile intermediate in the pharmaceutical industry. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction